

# The Mechanism of Action of FDW028: A Technical Guide

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## Compound of Interest

Compound Name: FDW028

Cat. No.: B15618718

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## Abstract

**FDW028** is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action centers on the inhibition of FUT8, leading to the defucosylation of the immune checkpoint protein B7-H3 (CD276). This event triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately resulting in anti-tumor activity. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development of **FDW028** as a potential therapeutic agent for metastatic colorectal cancer (mCRC) and other malignancies.

## Core Mechanism of Action

**FDW028** exerts its anti-tumor effects by initiating a cascade of molecular events that culminate in the targeted degradation of B7-H3, a protein overexpressed in various cancers and associated with poor prognosis.

## Inhibition of FUT8 and Defucosylation of B7-H3

**FDW028** directly binds to and inhibits the enzymatic activity of FUT8, a key enzyme responsible for core fucosylation of N-glycans on proteins.<sup>[1][2][3]</sup> The inhibition of FUT8 by

**FDW028** prevents the addition of fucose residues to B7-H3, a critical post-translational modification that stabilizes the protein.[\[2\]](#)

## Chaperone-Mediated Autophagy (CMA) of B7-H3

The defucosylated B7-H3 is recognized by the chaperone protein HSC70 (Heat Shock Cognate 71 kDa protein).[\[2\]](#) HSC70 then targets the defucosylated B7-H3 to the lysosome-associated membrane protein 2A (LAMP2A), a receptor for the CMA pathway.[\[2\]](#) This interaction facilitates the translocation of B7-H3 into the lysosome for degradation.[\[1\]\[2\]](#)

## Downstream Signaling and Anti-Tumor Effects

The degradation of B7-H3 leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.[\[1\]](#) The culmination of these events is the suppression of cancer cell growth, migration, and the induction of apoptosis. In vivo studies have demonstrated that **FDW028** significantly inhibits tumor growth and prolongs survival in mouse models of metastatic colorectal cancer.[\[1\]\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **FDW028**.

**Table 1: In Vitro Efficacy of FDW028**

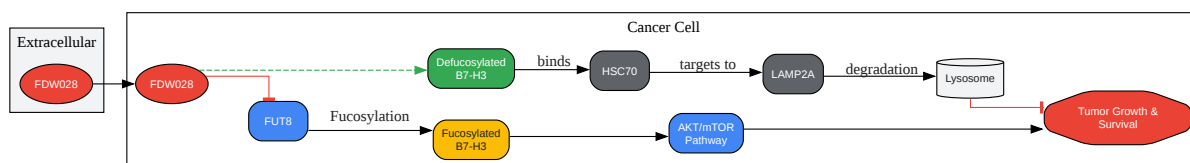
Parameter	Cell Line	Value	Reference
IC50 (Cell Proliferation)	SW480	5.95 $\mu$ M	<a href="#">[1]</a>
HCT-8	23.78 $\mu$ M	<a href="#">[1]</a>	
Concentration for Migration Inhibition	SW480, HCT-8	50 $\mu$ M	<a href="#">[1]</a>
Concentration for B7-H3 Degradation	SW480, HCT-8	50 $\mu$ M	<a href="#">[1]</a>

**Table 2: In Vivo Efficacy of FDW028**

Animal Model	Treatment	Outcome	Reference
SW480 Xenograft	10 or 20 mg/kg, i.v. every other day	Significant anti-tumor activity	[1]
Mc38 Pulmonary Metastasis	20 mg/kg, i.v. every other day	Significantly prolonged survival	[1]

## Signaling Pathway and Experimental Workflow Diagrams

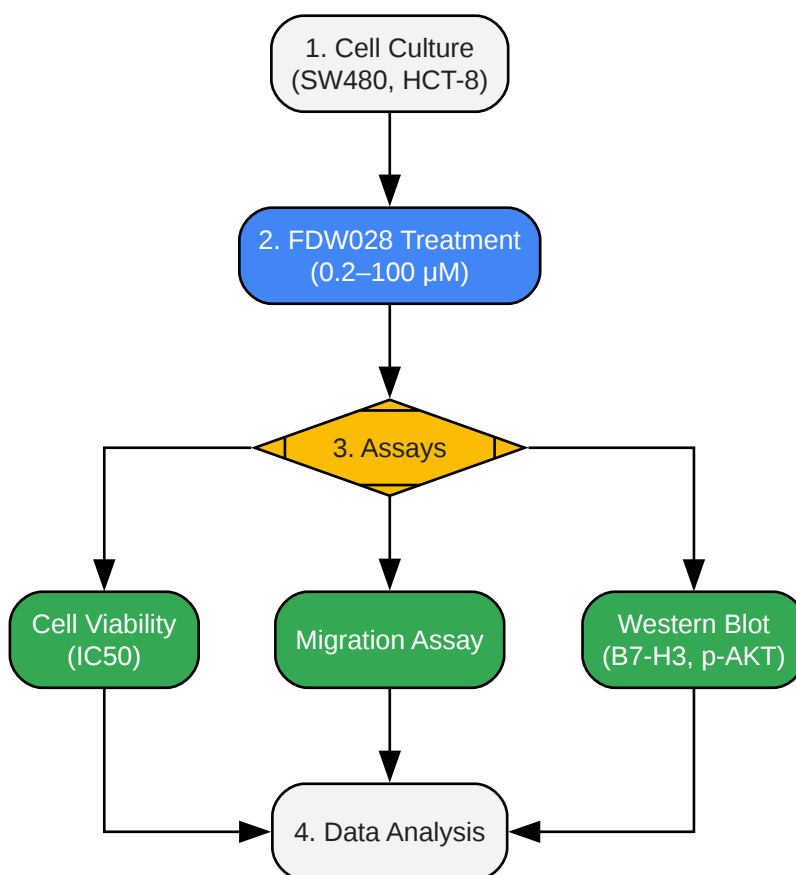
### FDW028 Signaling Pathway

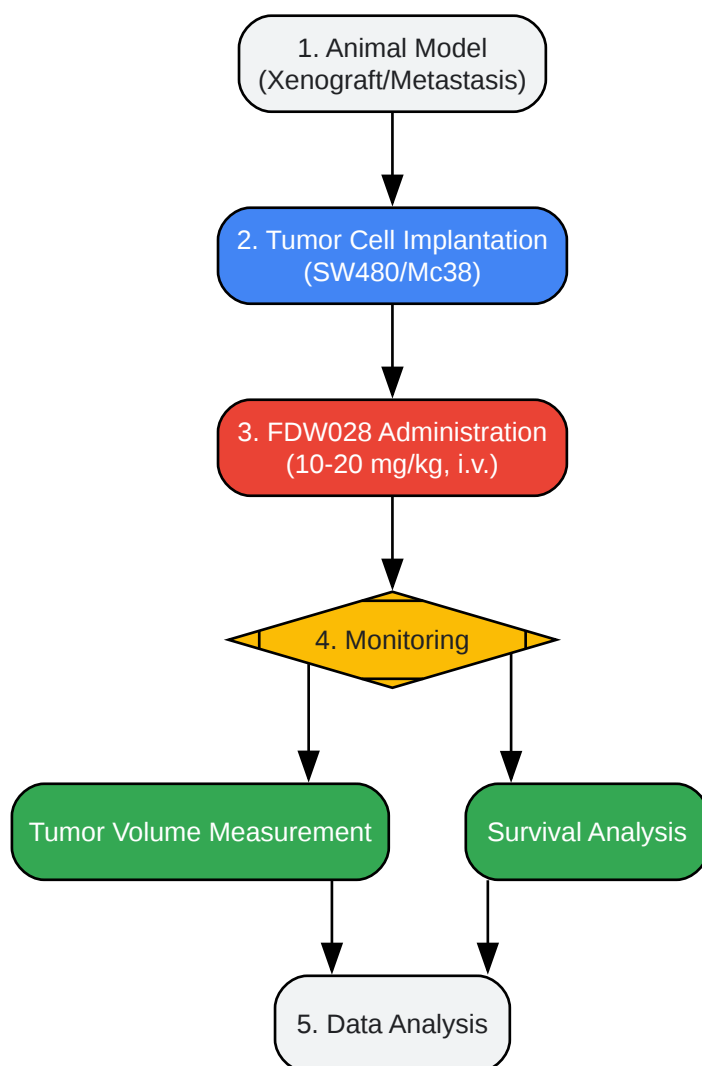


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Caption: **FDW028** inhibits FUT8, leading to B7-H3 defucosylation and lysosomal degradation via the CMA pathway, ultimately inhibiting tumor growth.

## Experimental Workflow for In Vitro Analysis





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